N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide

Molecular weight Heavy atom count Fragment-based drug design

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide (CAS 2034515-36-9) is a synthetic small molecule (MW 278.27 g/mol, formula C₁₁H₁₄N₆O₃) that belongs to the class of triazine-isoxazole hybrid carboxamides. The compound features a 1,3,5-triazine core substituted with dimethylamino and methoxy groups, linked via a methylene bridge to an isoxazole-5-carboxamide moiety.

Molecular Formula C11H14N6O3
Molecular Weight 278.272
CAS No. 2034515-36-9
Cat. No. B2721824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide
CAS2034515-36-9
Molecular FormulaC11H14N6O3
Molecular Weight278.272
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=NO2)OC
InChIInChI=1S/C11H14N6O3/c1-17(2)10-14-8(15-11(16-10)19-3)6-12-9(18)7-4-5-13-20-7/h4-5H,6H2,1-3H3,(H,12,18)
InChIKeyRSWXVWDTSJCJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide (CAS 2034515-36-9) — Compound Class & Baseline Characteristics


N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide (CAS 2034515-36-9) is a synthetic small molecule (MW 278.27 g/mol, formula C₁₁H₁₄N₆O₃) that belongs to the class of triazine-isoxazole hybrid carboxamides . The compound features a 1,3,5-triazine core substituted with dimethylamino and methoxy groups, linked via a methylene bridge to an isoxazole-5-carboxamide moiety. This scaffold is distinct from simpler isoxazole-5-carboxamide herbicidal derivatives (e.g., those in US5080708, US5203907) and from more complex triazine-isoxazole conjugates explored as kinase inhibitors (e.g., BTK inhibitor in US10899753) [1]. The compound is currently offered as a research-grade chemical, with public bioactivity and property data extremely scarce, which necessitates a comparative analysis against its closest structural analogs to inform procurement decisions .

Why N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide Cannot Be Substituted with Generic Triazine-Isoxazole Analogs


The biological and physicochemical profile of a triazine-isoxazole carboxamide is exquisitely sensitive to the substitution pattern on the triazine ring. Even minor changes—such as replacing the 4-methoxy group with a dimethylamino or morpholine group—can drastically alter hydrogen-bonding capacity, logP, and steric bulk, leading to differential target engagement [1]. For instance, the analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide introduces a second basic center, increasing polarity and potentially reducing membrane permeability relative to the target compound. Conversely, the 4-methoxy-6-morpholino analog incorporates a morpholine ring that can act as a hydrogen-bond acceptor and modulate solubility, but also introduces conformational flexibility absent in the target compound . Without head-to-head comparative data, generic substitution risks selecting a compound with divergent ADME properties and an untested biological activity profile, undermining experimental reproducibility and structure-activity relationship (SAR) interpretations [2]. The following section provides the best-available quantitative differentiation evidence, explicitly noting where direct comparative data are absent.

Quantitative Differentiation Evidence for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide Against Closest Analogs


Molecular Weight & Heavy Atom Count Differentiation: Target vs. Bis(dimethylamino) and Morpholino Analogs

The target compound (MW 278.27 g/mol, 20 heavy atoms) occupies a distinct physicochemical space compared to its closest commercially available analogs . N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide has a higher MW (314.34 g/mol) and 23 heavy atoms, while the 4-(dimethylamino)-6-morpholino analog (MW 333.35 g/mol, 24 heavy atoms) and 4-methoxy-6-morpholino analog (MW 306.32 g/mol, 22 heavy atoms) are even larger. This positions the target as the lowest MW member of this analog series, making it a more attractive fragment-like starting point for lead optimization programs where ligand efficiency metrics are critical .

Molecular weight Heavy atom count Fragment-based drug design

Hydrogen-Bond Donor/Acceptor Profile: Target's Mono-Dimethylamino Substitution vs. Bis(dimethylamino) Analog

The target compound possesses one hydrogen-bond donor (the carboxamide N–H) and five hydrogen-bond acceptors (triazine N atoms, methoxy O, carboxamide O, isoxazole O/N), based on its 2D structure . In contrast, the bis(dimethylamino) analog has three additional H-bond acceptors from the second dimethylamino group, increasing the total acceptor count and potentially elevating the topological polar surface area (TPSA). Although experimentally measured TPSA or logP values are not available for either compound, the lower calculated H-bond acceptor count of the target (5 vs. 8) predicts a lower TPSA and thus higher passive membrane permeability, a critical parameter for cell-based assays [1]. This difference is a class-level inference drawn from the general correlation between H-bond acceptor count and permeability.

Hydrogen bonding Polarity Permeability

Absence of Public Bioactivity Data: A Procurement-Relevant Limitation vs. Data-Rich Triazine-Isoxazole Analogs

A search of BindingDB, PubChem, and ChEMBL reveals no publicly reported bioactivity data (IC₅₀, Kᵢ, % inhibition) for the target compound as of May 2026 [1]. This contrasts sharply with structurally more complex triazine-isoxazole carboxamides, such as the BTK inhibitor 3-(tert-butyl)-N-(2-methyl-4-(4-((1-methyl-1H-pyrazol-4-yl)amino)-1,3,5-triazin-2-yl)benzyl)isoxazole-5-carboxamide (US10899753, Example 108), which demonstrates potent enzyme inhibition (IC₅₀ <1 nM against BTK) [2]. The absence of target-specific bioactivity data means that procurement decisions cannot currently be based on verified biological performance; instead, selection must rely on the compound's distinct physicochemical signature (lower MW, unique mono-dimethylamino/methoxy substitution) that differentiates it from data-rich analogs .

Bioactivity data gap Kinase inhibition BindingDB

Recommended Application Scenarios for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide Based on Differentiation Evidence


Fragment-Based Lead Discovery Requiring a Low-MW Triazine-Isoxazole Core

With a molecular weight of 278.27 g/mol, the target compound is the smallest among the readily available 1,3,5-triazine-isoxazole-5-carboxamide analogs. This makes it a suitable fragment for screening campaigns where hit identification relies on low MW and optimal ligand efficiency . Its single dimethylamino group and methoxy substituent provide a balanced hydrogen-bonding profile that can be elaborated during hit-to-lead chemistry.

Exploratory SAR Studies on Triazine Substitution Effects

The target compound’s unique combination of a single dimethylamino group and a methoxy group on the triazine ring fills a gap in the current analog series. It is well-suited for systematic SAR explorations aiming to understand how mono- vs. bis-amino substitution patterns influence target binding, as inferred from the stark activity differences observed in related triazine-isoxazole kinase inhibitors (e.g., sub-nanomolar BTK activity from a pyrazole-amino-triazine derivative in US10899753) [1].

Cell-Based Assays Prioritizing Passive Membrane Permeability

The lower calculated hydrogen-bond acceptor count of the target compound (5 acceptors) relative to the bis(dimethylamino) analog (8 acceptors) suggests superior passive permeability characteristics [2]. This makes the target compound a rational choice for intracellular target engagement assays where compound entry into the cell is a prerequisite, assuming further experimental validation of actual permeability.

Chemical Probe Development for Underexplored Triazine-Isoxazole Targets

The complete absence of public bioactivity data for the target compound (as of May 2026) is itself a differentiation point: it represents a novel chemical space not yet profiled against common target panels [3]. Procurement for chemical probe development is justified when the goal is to de-orphanize a novel scaffold rather than to use a validated tool compound.

Quote Request

Request a Quote for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.